molecular formula C8H14N2O B1611195 Decahydroquinoxalin-2-one CAS No. 90242-76-5

Decahydroquinoxalin-2-one

Cat. No.: B1611195
CAS No.: 90242-76-5
M. Wt: 154.21 g/mol
InChI Key: JPYREMMLJKWDCF-UHFFFAOYSA-N
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Description

Decahydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of quinoxalin-2-ones This compound is characterized by a bicyclic structure consisting of a quinoxaline ring system that is fully saturated, meaning all the carbon-carbon bonds are single bonds This saturation gives the compound its “decahydro” prefix

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroquinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere has been reported . Another method involves the use of tert-butyl peroxide as an alkoxyl radical mediator for hydrogen atom transfer, allowing for the selective alkylation of quinoxalin-2-one with various hydrocarbons .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize readily available feedstock chemicals and aim to achieve high yields with minimal by-products. The use of heterogeneous catalysis, which offers advantages such as easy catalyst recovery and reuse, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Decahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2-one derivatives.

    Reduction: Reduction reactions can lead to the formation of partially saturated quinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoxalin-2-one derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Decahydroquinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Decahydroquinoxalin-2-one can be compared with other similar compounds such as quinoxalin-2-one, dihydroquinoxalin-2-one, and other heterocyclic compounds containing the quinoxaline moiety. These compounds share a similar core structure but differ in the degree of saturation and the nature of substituents. This compound is unique due to its fully saturated ring system, which can influence its chemical reactivity and biological activity .

List of Similar Compounds

  • Quinoxalin-2-one
  • Dihydroquinoxalin-2-one
  • Quinoxaline
  • Quinoxaline derivatives

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYREMMLJKWDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552576
Record name Octahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90242-76-5
Record name Octahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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